Edeine B

Description

Properties

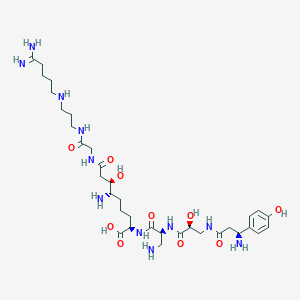

Molecular Formula |

C34H59N11O10 |

|---|---|

Molecular Weight |

781.9 g/mol |

IUPAC Name |

(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(2S)-3-[[(3S)-3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[(5-amino-5-iminopentyl)amino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid |

InChI |

InChI=1S/C34H59N11O10/c35-17-25(45-33(53)27(48)18-42-29(49)15-23(37)20-8-10-21(46)11-9-20)32(52)44-24(34(54)55)6-3-5-22(36)26(47)16-30(50)43-19-31(51)41-14-4-13-40-12-2-1-7-28(38)39/h8-11,22-27,40,46-48H,1-7,12-19,35-37H2,(H3,38,39)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,45,53)(H,54,55)/t22-,23-,24+,25-,26+,27-/m0/s1 |

InChI Key |

WEPSNLBXXUYQJF-LQXCWRENSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)NC[C@@H](C(=O)N[C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NCC(=O)NCCCNCCCCC(=N)N)O)N)C(=O)O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCC(=N)N)O)N)C(=O)O)O)N)O |

Synonyms |

edeine B edeine B sulfate edeine B1 |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Edeine B

Edeine (B1172465) Biosynthetic Pathway Elucidation

The production of Edeine B in Brevibacillus brevis is a well-studied example of non-ribosomal peptide synthesis, a process distinct from ribosomal protein synthesis.

Non-Ribosomal Peptide Synthetase (NRPS) System and Mechanism

Edeines, including this compound, are synthesized by non-ribosomal peptide synthetases (NRPSs) core.ac.ukfrontiersin.orgwikipedia.org. These are large, multi-modular enzyme complexes that assemble peptides from various amino acid building blocks, often incorporating non-proteinogenic amino acids frontiersin.orgwikipedia.orgrsc.org. The active isomer of this compound features an N-terminal β-tyrosine residue linked to a C-terminal guanylspermidine moiety frontiersin.orgresearchgate.net. The peptide backbone also includes three other non-proteinogenic amino acids: 2,3-diaminopropanoic acid (DAPA), 2,6-diamino-7-hydroxyazelaic acid (DAHAA), and isoserine, along with glycine (B1666218) frontiersin.orgresearchgate.net. In the NRPS system, β-amino acids like β-tyrosine, isoserine, and 2,3-diaminopropionic acid are incorporated into the edeine structure rsc.org. Each NRPS module is typically responsible for the introduction of one amino acid, and the order of these modules generally dictates the peptide sequence wikipedia.orgnih.gov. The biosynthesis of non-ribosomal peptides shares characteristics with polyketide and fatty acid biosynthesis, with some NRPSs containing polyketide synthase modules wikipedia.org.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., edeBGC)

The edeine biosynthetic gene cluster (ede BGC) has been identified and characterized in various Brevibacillus brevis strains, such as B. brevis X23 and B. brevis Vm4 researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netnih.gov. In B. brevis X23, the ede BGC spans approximately 38 kilobases (kb) and encompasses genes encoding NRPSs, transporters, and regulatory proteins essential for edeine production frontiersin.org. Comparative genomic analyses have shown that a single NRPS gene cluster annotated as edeine is present in the core genome of B. brevis strains researchgate.netresearchgate.net.

Role of Key Biosynthetic Genes (edeA, edeQ, edeK)

Specific genes within the ede BGC play crucial roles in the biosynthesis of edeines. edeA and edeK are identified as NRPS modules directly responsible for assembling the peptide backbone of edeines cwu.edunih.gov. Another significant gene, edeQ, is a putative transporter that facilitates the secretion of edeine from the cell core.ac.uk. Studies have shown that the expression levels of edeA, edeQ, and edeK are significantly lower in edeB-deletion mutants compared to wild-type strains, highlighting their importance in the edeine biosynthesis pathway cwu.edunih.gov.

Enzymatic Fractionation and Characterization in Edeine Synthesis

Early research into edeine biosynthesis involved enzymatic fractionation and characterization studies to understand the responsible enzymes annualreviews.orgnih.gov. Cell-free systems capable of synthesizing edeine were developed, demonstrating the involvement of multi-enzyme complexes core.ac.ukannualreviews.org. Partial purification and fractionation of the enzyme system from B. brevis Vm4 revealed two complementary fractions, Fraction I (molecular weight ~280,000) and Fraction II (molecular weight ~100,000), both necessary for edeine synthesis annualreviews.org. Further chromatography indicated a more complex picture, with different sub-fractions activating specific amino acids. For instance, Fraction IA activated α-tyrosine and glycine, while Fraction IB activated α-tyrosine and diaminopropionic acid annualreviews.org. These findings suggested that the multienzyme complex for peptide biosynthesis could be split into various subunit combinations annualreviews.org.

Genetic Regulation of this compound Production

The production of this compound is tightly controlled by specific genetic regulatory mechanisms, involving both pathway-specific and global regulatory factors.

Regulatory Factors and Proteins (e.g., EdeB, AbrB)

Two key regulatory proteins, EdeB and AbrB, significantly influence this compound production. EdeB is a pathway-specific transcriptional activator belonging to the ParB protein family nih.govcwu.edunih.govresearcher.lifefrontiersin.orgdntb.gov.ua. Overexpression of edeB in B. brevis X23 has been shown to significantly increase edeine production, with a reported increase of 92.27% cwu.edunih.govresearcher.lifefrontiersin.org. This activation occurs because EdeB directly binds to the promoter region of the ede BGC, thereby upregulating the transcription of biosynthetic genes like edeA, edeQ, and edeK nih.govcwu.edunih.govdntb.gov.ua. Bioinformatic analysis indicates that EdeB contains a helix-turn-helix (HTH) domain, which enables its DNA binding activity .

Conversely, AbrB is a global negative transcription factor that represses edeine biosynthesis zgswfz.com.cnzgswfz.com.cn. Deletion of the abrB gene from the genome of B. brevis X23 leads to a significant increase in the transcription level of the edeBGC operon during the early growth stage zgswfz.com.cnzgswfz.com.cn. This results in an increased total yield of edeines, including this compound zgswfz.com.cnzgswfz.com.cn. For example, the total yields of Edeine A and this compound in an abrB mutant increased by 1.1 times compared to the original strain after 48 hours of fermentation zgswfz.com.cnzgswfz.com.cn. AbrB is a pleotropic regulator controlling various processes in Bacillus species, including antibiotic synthesis, by binding to promoter or regulatory regions ebi.ac.uk.

Table 1: Effect of EdeB Overexpression on Edeine Production in Brevibacillus brevis X23

| Strain | Edeine Production Increase (%) | Reference |

| B. brevis X23 (Overexpression of edeB) | 92.27 | cwu.edunih.govresearcher.lifefrontiersin.org |

Table 2: Effect of abrB Deletion on Edeine Production in Brevibacillus brevis X23

| Strain | Edeine Production Increase (Fold) | Reference |

| B. brevis X23 (ΔabrB mutant) | 1.1 | zgswfz.com.cnzgswfz.com.cn |

Table 3: Key Biosynthetic Genes and Their Roles in Edeine Synthesis

| Gene | Role | Reference |

| edeA | NRPS module responsible for assembling the peptide backbone | cwu.edunih.gov |

| edeK | NRPS module responsible for assembling the peptide backbone | cwu.edunih.gov |

| edeQ | Putative transporter facilitating edeine secretion | core.ac.uk |

| edeB | Pathway-specific transcriptional activator (ParB family protein) | nih.govcwu.edunih.govresearcher.lifefrontiersin.orgdntb.gov.ua |

Transcriptional Control Mechanisms Governing Biosynthesis

The biosynthesis of this compound is intricately regulated at the transcriptional level by specific control mechanisms. A key player in this regulation is EdeB, identified as a pathway-specific transcriptional activator belonging to the ParB family of proteins frontiersin.orgnih.govfrontiersin.org. EdeB possesses a helix-turn-helix (HTH) domain, which enables its direct binding to the promoter region of the ede BGC, known as edePro . This direct interaction is crucial for enhancing the initiation of transcription for the edeine biosynthetic genes . Experimental evidence from electrophoretic mobility shift assays (EMSAs) has confirmed the direct binding of EdeB to edePro, demonstrating a reduction in DNA mobility upon binding nih.govfrontiersin.org. Furthermore, real-time quantitative PCR (RT-qPCR) assays have shown that the overexpression of edeB leads to a substantial increase in the expression levels of core biosynthetic genes such as edeA, edeQ, and edeK, with increases ranging from 3.2- to 5.7-fold .

Strategies for Enhanced this compound Production in Brevibacillus brevis

The native production of edeines, including this compound, in wild-type B. brevis X23 typically ranges from 120–150 mg/L under standard fermentation conditions over 48 hours . To overcome these relatively low yields and improve the economic viability of this compound production, various metabolic engineering strategies have been successfully employed, primarily focusing on genetic manipulation .

Overexpression of Pathway-Specific Activators

Overexpression of pathway-specific activators has proven to be an effective strategy for significantly increasing this compound production. The gene edeB, encoding the transcriptional activator EdeB, has been a primary target for this approach. Overexpression of edeB in B. brevis X23 has led to a notable enhancement in edeine yields frontiersin.orgnih.govfrontiersin.org. For instance, the engineered strain X23(PAD-Apr-Px-edeB) demonstrated a 92.27% increase in total edeine production, raising the concentration to 230–288 mg/L frontiersin.orgnih.gov. More specifically, the yield of this compound in this strain increased by 27.26%, while Edeine A saw a 96.60% increase frontiersin.org. Furthermore, studies involving the complementation of ΔedeB mutants, where the edeB gene was restored, resulted in elevated yields of Edeine A and this compound by 20.88% and 13.53%, respectively .

Table 1: Edeine Production in B. brevis X23 Strains with edeB Overexpression and Complementation

| Strain | Edeine A Yield Increase (%) | This compound Yield Increase (%) | Total Edeine Yield Increase (%) | Total Edeine Yield (mg/L) |

| Wild-type B. brevis X23 | - | - | - | 120–150 |

| X23(PAD-Apr-Px-edeB) (Overexpression) | 96.60 frontiersin.org | 27.26 frontiersin.org | 92.27 frontiersin.orgnih.gov | 230–288 |

| ΔedeB Mutant (Complementation) | 20.88 | 13.53 | - | - |

Promoter Engineering for Increased Yield

Promoter engineering, which involves replacing the native promoter of the ede BGC with stronger, more efficient promoters, has been successfully implemented to boost edeine production. This strategy aims to enhance the transcriptional activity of the biosynthetic gene cluster, thereby leading to higher yields of the desired compounds nih.govresearchgate.net. In one study, the ede BGC promoter was replaced with six different promoters: Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, and P43 nih.gov.

The Pmwp promoter proved to be the most effective, resulting in the highest total edeine yield of 83.6 mg/L nih.gov. This particular promoter significantly increased the expression of the ede BGC by 2.9 ± 0.4 to 20.5 ± 1.2-fold and enhanced total edeine production by 3.6 ± 0.1 to 8.7 ± 0.7-fold nih.gov. A more recent study combined promoter engineering with gene knockout, where the abrB gene was deleted and the ede BGC promoter was replaced with Pmwp. This engineered strain, X23(ΔabrB)::Pmwp, achieved a remarkable 10.1-fold increase in the edeine peak area, with a final yield reaching 97.3 mg/L researchgate.net.

Table 2: Edeine Production in B. brevis X23 Strains with Promoter Engineering

| Engineered Promoter | Edeine Production Increase (Fold) | Total Edeine Yield (mg/L) |

| Pmwp | 3.6 ± 0.1 to 8.7 ± 0.7 nih.gov | 83.6 nih.gov |

| Pspc | - | - |

| PxylA | - | - |

| Pshuttle-09 | - | - |

| Pgrac | - | - |

| P43 | - | - |

| Pmwp (with ΔabrB) | 10.1 (peak area increase) researchgate.net | 97.3 researchgate.net |

Gene Knockout Studies of Negative Regulators

Gene knockout studies, particularly targeting negative regulators of biosynthesis, represent another effective strategy for enhancing this compound production. The global negative transcription factor AbrB has been identified as a key negative regulator in B. brevis X23 zgswfz.com.cn. The deletion of the abrB gene leads to an increased transcription level of the ede BGC operon zgswfz.com.cn. This genetic modification resulted in a 1.1-fold increase in the total yields of Edeine A and this compound compared to the wild-type strain after 48 hours of fermentation zgswfz.com.cn.

The synergistic effect of knocking out negative regulators and implementing promoter engineering has also been explored. As mentioned previously, the combined strategy of deleting abrB and replacing the ede BGC promoter with the strong Pmwp promoter in the strain X23(ΔabrB)::Pmwp led to a substantial 10.1-fold increase in the edeine peak area, culminating in a final yield of 97.3 mg/L researchgate.net. These findings underscore the importance of understanding and manipulating negative regulatory pathways to optimize antibiotic production.

Molecular Mechanisms of Action of Edeine B

Alternative Cellular Targets and Pathways

Beyond its well-established role as a protein synthesis inhibitor, Edeine (B1172465) B exerts its effects through several other mechanisms, demonstrating a multifaceted mode of action within biological systems.

Inhibition of DNA Synthesis at Differential Concentrations

The impact of Edeine B on DNA synthesis is notably concentration-dependent. At lower concentrations, specifically below 15 mg/L, edeines primarily inhibit DNA synthesis. This inhibition is believed to occur through the reversible constraint of DNA polymerase II and III activity. nih.govjapsonline.com In contrast, at higher concentrations, exceeding 150 mg/L, edeines act as broad-spectrum inhibitors, simultaneously affecting DNA synthesis, protein translation, and other cellular synthetic processes. nih.gov In vivo studies, particularly in Escherichia coli, have shown that bacteriostatic concentrations of edeine can strongly inhibit DNA synthesis with minimal impact on RNA and protein synthesis. mdpi.comrug.nl This suggests a direct interaction with DNA polymerase rather than alterations to the DNA structure itself. mdpi.com

Table 1: Concentration-Dependent Effects of Edeine on Cellular Synthesis

| Edeine Concentration | Primary Effect(s) |

| < 15 mg/L | Inhibition of DNA synthesis (via DNA polymerases) |

| > 150 mg/L | Broad-spectrum inhibition (DNA, protein, other synthesis) |

Modulation of Mitochondrial Respiration (Edeine B1 in Fungi)

Edeine B1 (EB1), an active isomer found within this compound, has been identified as a significant modulator of mitochondrial respiration, particularly in fungal organisms. Studies on the plant pathogenic fungus Fusarium graminearum have demonstrated that EB1 produced by Brevibacillus brevis HK544 effectively inhibits mitochondrial respiration. ctdbase.orgmcmaster.caasm.org This inhibitory action leads to a significant downregulation of most mitochondrial-related genes and a drastic reduction in ATP production within the fungal cells. ctdbase.orgmcmaster.caasm.org Furthermore, EB1 exhibits synergistic effects when combined with electron transport chain complex inhibitors, reinforcing its impact on fungal respiration. ctdbase.orgmcmaster.caasm.org The proposed mechanism for EB1's antifungal activity involves the inhibition of mitochondrial translation, a hypothesis supported by the prokaryotic origin of mitochondria and the shared similarities between bacterial and mitochondrial protein translation machinery. asm.org

Effects on Cellular Processes Beyond Protein Synthesis (e.g., Inhibition of Septation, Filamentous Morphology)

This compound has been observed to induce significant morphological changes and inhibit critical cellular processes beyond its primary effect on protein synthesis. Specifically, this compound is known to inhibit septation and cause the formation of a filamentous morphology in bacteria, ultimately leading to cell death. In Bacillus subtilis, Edeine B1 exerts its lethal action by causing cells to adopt a filamentous shape. This effect is attributed to the antibiotic's interaction with FtsZ, a crucial protein involved in bacterial cell division, leading to the inhibition of FtsZ polymerization. The synergistic progression of FtsZ assembly inhibition and protein biosynthesis inhibition by Edeine B1 is thought to contribute to its lethal effects on bacterial cells.

Comparative Analysis of Edeine's Effects Across Biological Systems

The broad-spectrum activity of edeines necessitates a comparative understanding of their effects across different biological systems, particularly concerning their interaction with ribosomal machinery.

Prokaryotic Versus Eukaryotic Ribosome Sensitivity

Edeines are classified as universal ribosome-targeting antibiotics, demonstrating activity across organisms from all kingdoms of life. In prokaryotic systems, edeines primarily bind to the 30S ribosomal subunit, specifically blocking the interaction of fMet-tRNA at the P-site, thereby inhibiting translation initiation. japsonline.comasm.org This binding prevents the formation of the 30S pre-initiation complex and subsequent association of the large subunit to form a competent 70S initiation complex.

While highly effective in inhibiting bacterial translation in vitro, edeines also exhibit inhibitory effects on eukaryotic translation systems with comparable efficiencies. Edeine binds to the I-site (initiation site) of the small ribosomal subunit in both prokaryotes and eukaryotes. In eukaryotic ribosomes, edeine binds to the 40S subunit, specifically in the E-site. Its mechanism in eukaryotes involves interfering with the recognition of the start codon during ribosomal scanning, most likely by impeding the binding or accommodation of the initiator Met-tRNAi in the P-site. A notable difference lies in the non-enzymic binding of phe-tRNA; in eukaryotic systems, it enters the A-site via the edeine-sensitive I-site, whereas the reverse is true in prokaryotic systems.

Table 2: Comparative Ribosome Sensitivity to Edeine

| Feature/System | Prokaryotic Ribosomes (30S subunit) | Eukaryotic Ribosomes (40S subunit) |

| Primary Binding Site | P-site (30S subunit) | E-site (40S subunit) |

| Mechanism of Action | Blocks fMet-tRNA binding to P-site, inhibits translation initiation | Interferes with start codon recognition during scanning, impedes initiator Met-tRNAi binding/accommodation in P-site |

| Overall Sensitivity | Highly effective in vitro | Inhibited with comparable efficiencies |

| I-site Interaction | Inhibits tRNA binding to I-site | Inhibits tRNA binding to I-site |

| Non-enzymic phe-tRNA | Enters P-site via I-site | Enters A-site via I-site |

Chemical Synthesis and Structural Activity Relationship Studies

Structural Components and Isomerism of Edeine (B1172465) B

Edeine B is a linear peptide antibiotic belonging to the edeine family, which are produced by the bacterium Brevibacillus brevis. nih.govasm.org Its structure is characterized by the presence of several non-proteinogenic amino acids and a unique polyamine tail, which are fundamental to its biological activity.

This compound is a pentapeptide amide composed of five amino acid residues, four of which are not commonly found in proteins. nih.govmcmaster.ca The specific composition of this compound includes one residue each of β-tyrosine, isoserine, α,β-diaminopropionic acid (DAPA), 2,6-diamino-7-hydroxyazelaic acid (DAHAA), and glycine (B1666218). mcmaster.caresearchgate.net

A key distinguishing feature of this compound is its C-terminal polyamine moiety. This component is guanylspermidine, specifically N-guanyl-N′-(3-aminopropyl)-1,4-diaminobutane. mcmaster.caresearchgate.net This differs from Edeine A, which contains spermidine (B129725) at its C-terminus. mcmaster.ca The unique backbone of edeines, featuring these unconventional components, is crucial for their various biological functions. asm.org

| Component Type | Specific Residue/Moiety |

|---|---|

| Aromatic Amino Acid | β-Tyrosine |

| Non-Proteinogenic Amino Acid | Isoserine |

| Non-Proteinogenic Amino Acid | α,β-Diaminopropionic acid (DAPA) |

| Non-Proteinogenic Amino Acid | 2,6-Diamino-7-hydroxyazelaic acid (DAHAA) |

| Proteinogenic Amino Acid | Glycine |

| Polyamine Moiety | Guanylspermidine |

Edeines, including this compound, exist as a mixture of two isomeric forms, designated as alpha (α) and beta (β). mcmaster.ca This isomerism arises from the linkage between the isoserine and α,β-diaminopropionic acid (DAPA) residues. The DAPA residue contains two amino groups, α and β, available for peptide bond formation.

The biological activity of edeine is strictly dependent on this linkage.

Active α-isomer (Edeine B1) : In the active form, the carboxyl group of isoserine is linked to the α-amino group of the DAPA residue. mcmaster.canih.gov This configuration is required for its inhibitory functions.

Inactive β-isomer (Edeine B2) : In the inactive form, the linkage is to the β-amino group of DAPA. mcmaster.canih.gov

These isomers can undergo a reversible intramolecular aminolysis, where the free amino group in the DAPA residue attacks the carbonyl group of the isoserine-DAPA amide bond, leading to interconversion between the α and β forms. mcmaster.ca However, only the α-isomer possesses biological activity. mcmaster.ca

Total Synthesis Approaches for this compound and Analogues

The complex structure of edeines, with their multiple non-proteinogenic residues and chiral centers, presents a significant challenge for chemical synthesis. While specific details on the total synthesis of this compound are limited, approaches have been successfully developed for its close analogues, Edeine A and Edeine D, which share the same pentapeptide core. nih.govnih.gov

These synthetic strategies provide a blueprint for the potential synthesis of this compound. A common approach involves the coupling of smaller, synthesized peptide fragments. For instance, the synthesis of edeine analogues has been achieved by using active ester and azide (B81097) methods to couple N-terminal tripeptide units with C-terminal dipeptide amides. nih.gov The synthesis of Edeine D confirmed the structures of the active α- and inactive β-isomers by preparing both peptides and comparing their properties and biological activity to the natural product. nih.gov These methods allow for the precise control of stereochemistry and the formation of the correct amide linkages necessary for biological activity.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological function, primarily as an inhibitor of DNA and protein synthesis. nih.govasm.org

Key SAR findings include:

DAPA Linkage : As previously noted, the α-linkage at the DAPA residue is absolutely essential for activity. The β-isomer is inactive. mcmaster.canih.gov

DAHAA Carboxyl Group : It has been demonstrated that the free ionizable carboxyl group within the 2,6-diamino-7-hydroxyazelaic acid (DAHAA) moiety is not essential for the biological activity of edeines. nih.gov

Polyamine Tail : The polyamine portion of the molecule is understood to be important for the molecule's interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA.

| Structural Moiety | Observation | Impact on Activity |

|---|---|---|

| Isoserine-DAPA Linkage | Linkage occurs at either the α- or β-amino group of DAPA. | α-linkage is required for activity; β-linkage results in an inactive molecule. |

| DAHAA Residue | The free carboxyl group can be modified or replaced. | Not essential for biological activity. |

| Polyamine Tail | Positively charged at physiological pH. | Believed to facilitate interaction with nucleic acids (DNA/RNA). |

To further probe the mechanism of action and refine the pharmacophore of edeines, researchers have designed and synthesized simplified analogues. This strategy involves systematically replacing or modifying specific residues to assess their contribution to the molecule's activity.

For example, novel analogues of Edeine A and D have been synthesized in which the complex DAHAA residue was replaced with simpler moieties like (3R, 4S)- or (3S, 4S)-4,5-diamino-3-hydroxypentanoic acid. nih.gov The purpose of creating these simplified structures is to determine the minimal structural requirements for biological activity and to potentially create new compounds with improved properties.

Another synthetic modification involves altering the DAPA residue to prevent the natural interconversion between the active α- and inactive β-isomers. This has been approached by introducing a 3-N,N-dimethyl derivative of (S)-2,3-diaminopropanoic acid, which blocks the transpeptidation process responsible for the loss of biological activity. nih.gov Such analogues are invaluable tools for mechanistic profiling and for understanding the precise molecular interactions that govern the inhibitory power of the edeine family of antibiotics.

Resistance Mechanisms to Edeine B in Producing and Target Organisms

Self-Resistance in Brevibacillus brevis

The producing organism, Brevibacillus brevis Vm4, possesses a robust self-resistance mechanism to Edeine (B1172465) B, preventing autotoxicity. This intrinsic resistance is primarily mediated by a specific N-acetyltransferase enzyme. researchgate.netnih.govmcmaster.camcmaster.ca

High-level self-resistance in B. brevis Vm4 is conferred by the EdeQ N-acetyltransferase. researchgate.netnih.govmcmaster.ca EdeQ, identified within the edeine biosynthetic gene cluster, is an enzyme that shares similarity with spermidine (B129725) N-acetyltransferases. researchgate.netnih.gov Its function is to convert active edeine into N-acetyledeine, an inactive form that cannot inhibit cellular processes. researchgate.netnih.govmcmaster.camcmaster.ca This acetylation effectively abolishes the antibiotic's ability to inhibit translation, thereby protecting the producing organism. researchgate.netnih.gov

The EdeQ N-acetyltransferase specifically catalyzes N-acylation on the free amine of the internal diaminopropionic acid (DAPA) residue within the edeine molecule. researchgate.netnih.gov This site-specific modification, rather than acetylation on the N-terminal spermidine polyamine, is crucial for inactivating the antibiotic. researchgate.netnih.gov The 2,3-diaminopropionic acid residue is a non-standard amino acid component of edeine, and its acetylation by EdeQ renders the compound ineffective in vivo. mdpi.comsci-hub.seresearchgate.net

The following table summarizes the self-resistance mechanism in Brevibacillus brevis:

| Mechanism | Enzyme Involved | Site of Modification | Effect on Edeine B |

| Enzymatic Inactivation | EdeQ N-acetyltransferase researchgate.netnih.govmcmaster.ca | Free amine of internal diaminopropionic acid researchgate.netnih.govmdpi.com | Converts active this compound to inactive N-acetyledeine researchgate.netnih.govmcmaster.ca |

Acquired Resistance Mechanisms in Model Target Organisms

While this compound is a potent antimicrobial, target organisms can develop acquired resistance through various mechanisms, including changes in cellular uptake and ribosomal alterations.

Studies on the filamentous fungus Neurospora crassa have indicated that acquired resistance to edeine can be attributed to a block in the antibiotic's cellular uptake. uni-muenchen.de In resistant N. crassa mutants (e.g., edr-29), the cells take up less edeine compared to wild-type strains. uni-muenchen.de This suggests that a defect in a transport system for oligopeptides or a similar mechanism preventing the antibiotic from reaching its intracellular targets is responsible for the resistance phenotype. uni-muenchen.deannualreviews.org

The following table illustrates the impact of altered cellular uptake in Neurospora crassa:

| Strain | Edeine Uptake | Protein Synthesis Inhibition (in vivo, 200 µg/ml edeine) | Ribosome Sensitivity (in vitro) |

| Wildtype | Normal | ~40% inhibition uni-muenchen.de | Inhibited (74-95%) uni-muenchen.de |

| Mutant (edr-29) | Decreased uni-muenchen.de | ~6% inhibition uni-muenchen.de | Inhibited (74-95%) uni-muenchen.de |

Edeines primarily exert their antimicrobial effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis. researchgate.netnih.govmcmaster.casci-hub.semcmaster.camcmaster.camcmaster.ca In Neurospora crassa, while in vivo protein synthesis is inhibited in wild-type strains, it is not significantly affected in edeine-resistant mutants. uni-muenchen.de However, studies using cell-free systems have shown that ribosomes isolated from both wild-type and resistant N. crassa strains are equally sensitive to edeine. uni-muenchen.de This indicates that in N. crassa, ribosomal alterations are not the primary mechanism of resistance; instead, the resistance is due to impaired uptake. uni-muenchen.de

Conversely, in Escherichia coli, ribosomal alterations can contribute to edeine resistance. Edeine binds to the 30S subunit, specifically at the platform between h24, h44, and h45, to block fMet-tRNA interaction at the P-site. mcmaster.casci-hub.se Mutations in the 16S rRNA of E. coli have been linked to edeine resistance, indicating that changes in the ribosomal structure itself can reduce the antibiotic's effectiveness. mcmaster.ca

The table below compares ribosomal sensitivity in Neurospora crassa and E. coli in the context of edeine resistance:

| Organism | Primary Resistance Mechanism (if acquired) | Ribosomal Alterations as Resistance Factor | Specific Ribosomal Target |

| Neurospora crassa | Altered cellular uptake uni-muenchen.de | No (ribosomes equally sensitive in vitro) uni-muenchen.de | 30S ribosomal subunit (indirectly affected by uptake) uni-muenchen.de |

| Escherichia coli | Ribosomal alterations (e.g., 16S rRNA mutations) mcmaster.ca | Yes (mutations in 16S rRNA confer resistance) mcmaster.ca | 30S ribosomal subunit P-site researchgate.netnih.govmcmaster.casci-hub.se |

Plasmid-mediated resistance is a significant mechanism for the dissemination of antibiotic resistance genes among bacteria. wikipedia.orgnih.gov While specific plasmid-mediated resistance factors for this compound are not as widely documented as for other common antibiotics, the general principle of plasmid-mediated resistance can apply to peptide antibiotics like edeines. Plasmids can carry genes that encode for various resistance mechanisms, including antibiotic-modifying enzymes (like acetyltransferases), efflux pumps that actively transport the antibiotic out of the cell, or ribosomal protection proteins that prevent the antibiotic from binding to its target. wikipedia.orgwhiterose.ac.ukcore.ac.ukfrontiersin.org The EdeQ N-acetyltransferase, which inactivates edeine, is a known resistance gene, and its presence on mobile genetic elements like plasmids could potentially contribute to acquired resistance in other bacteria, although it is primarily described as a self-resistance mechanism in the producer. mcmaster.camcmaster.ca

Advanced Research Methodologies and Applications of Edeine B As a Research Tool

Methodologies for Investigating Edeine (B1172465) B's Action and Biosynthesis

High-Resolution Structural Biology Techniques (e.g., X-ray Crystallography of Ribosome-Edeine Complexes)

High-resolution structural biology, particularly X-ray crystallography, has been instrumental in elucidating the molecular mechanism of edeine's inhibitory action on protein synthesis. By crystallizing the small ribosomal subunit (30S in prokaryotes) in complex with edeine, researchers have been able to visualize the precise binding site and the conformational changes induced by the antibiotic at an atomic level.

Crystallographic studies of the Thermus thermophilus 30S ribosomal subunit bound to edeine have revealed that the antibiotic settles in a crucial region for translation, near the P (peptidyl) and E (exit) sites. nih.govresearchgate.net Edeine's binding pocket is formed by elements of the 16S rRNA, specifically helices h23, h24, h28, and h44. researchgate.net This strategic location allows it to interfere with key ribosomal processes.

One of the most significant findings from these structural analyses is that edeine binding induces an allosteric change in the ribosome, promoting the formation of a new base pair between two universally conserved nucleotides, G693 and C795, in the 16S rRNA. nih.govresearchgate.net This induced base pair is a novel mechanism of antibiotic action and is critical for edeine's function. embopress.org The stabilization of this interaction physically obstructs the path of the messenger RNA (mRNA) and prevents the proper binding of initiator tRNA (fMet-tRNA) to the P site, thereby potently inhibiting the initiation of translation. nih.govresearchgate.netembopress.org

The detailed interactions observed in the crystal structures explain biochemical data that showed edeine protecting these specific rRNA nucleotides from chemical probes. The spermidine-like tail of edeine interacts with the backbone of the P-site tRNA, reducing its affinity, while the β-tyrosine moiety interacts with nucleotide G926, mimicking a standard RNA base pair. nih.govembopress.org These high-resolution snapshots provide a definitive structural basis for edeine's role as a universal inhibitor of translation initiation, affecting ribosomes across all kingdoms of life. nih.govembopress.org

| Key Structural Findings of Edeine-Ribosome Complexes | Reference |

| Binding Site Location | Vicinity of the P and E sites on the 30S ribosomal subunit. nih.govresearchgate.net |

| Interacting rRNA Helices | h23, h24, h28, h44, h45 of the 16S rRNA. nih.gov |

| Induced Conformational Change | Formation of a cross-helix base pair between nucleotides G693 and C795. nih.govresearchgate.net |

| Mechanism of Inhibition | Sterically hinders mRNA and initiator tRNA binding to the P-site, blocking translation initiation. nih.govembopress.org |

| Interaction with tRNA | The spermidine-like moiety of edeine interacts with the P-site tRNA backbone. nih.govembopress.org |

Spectroscopic and Mass Spectrometric Analyses in Mechanistic and SAR Studies

Spectroscopic and mass spectrometric techniques are pivotal in complementing structural data and are particularly powerful in studying the dynamics of edeine's interactions and in guiding the synthesis of new analogues for structure-activity relationship (SAR) studies.

Mass spectrometry (MS) is extensively used to confirm the identity and purity of both naturally occurring edeines and their synthetic derivatives. High-resolution mass spectrometry (HRMS) is crucial for verifying the elemental composition of novel analogues. mdpi.com In SAR studies, where specific moieties of the edeine molecule are modified, MS serves as a primary tool to confirm the successful chemical modification before biological testing. nih.gov For instance, in the development of edeine analogues where the (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid residue was replaced, MS was essential to validate the final products. nih.gov Furthermore, techniques like HPLC-MS are used for the quantification of edeine production in fermentation broths, which is critical for studies aiming to improve its yield through genetic engineering. researchgate.net

While direct spectroscopic analysis of the edeine-ribosome interaction is less commonly detailed in isolation, spectroscopic methods are inherent to many of the complementary techniques used. For example, UV-Vis spectroscopy is routinely used to determine the concentration of nucleic acids and proteins for binding assays. Fluorescence spectroscopy could be employed using fluorescently labeled edeine analogues or ribosomal components to study binding kinetics and affinities in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful structural biology tool, can provide insights into the solution-state structure and dynamics of edeine and its interaction with ribosomal fragments, complementing the static picture from X-ray crystallography. longdom.orgtechnologynetworks.com

| Technique | Application in Edeine B Research | Key Insights |

| High-Resolution Mass Spectrometry (HRMS) | Characterization of novel synthetic edeine analogues. mdpi.com | Confirms elemental composition and successful synthesis. |

| HPLC-Mass Spectrometry (HPLC-MS) | Quantification of edeine production in engineered bacterial strains. researchgate.net | Measures yield improvements and metabolic flux. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Potential for studying solution-state structure and dynamics. longdom.orgtechnologynetworks.com | Provides data on molecular interactions and flexibility in a non-crystalline state. |

Transcriptomic Analysis of Edeine-Treated Organisms for Gene Expression Profiling

Transcriptomic analysis, typically via RNA sequencing (RNA-seq), offers a global view of how an organism's gene expression profile changes in response to a specific treatment. This methodology has been applied to understand the broader cellular impacts of edeine beyond its direct inhibition of translation.

In a study investigating the effect of edeine B1 on the plant pathogenic fungus Fusarium graminearum, transcriptomic analysis was performed on fungal mycelia treated with the compound. asm.org Researchers observed significant changes in the expression levels of thousands of genes. Specifically, the analysis revealed a pronounced downregulation of genes involved in oxidative phosphorylation and other mitochondrial-related functions. This finding suggested that edeine B1's antifungal activity might not solely be due to the inhibition of protein synthesis but could also involve the disruption of mitochondrial respiration. asm.org

By comparing the gene expression profiles of treated versus untreated cells at different time points, researchers can identify entire pathways that are affected. nih.govnih.gov This approach provides unbiased, genome-wide insights into the compound's mechanism of action and potential secondary effects. For edeine, these analyses can help elucidate why it is effective against a broad range of organisms, including bacteria and fungi, and can uncover novel vulnerabilities in pathogens that could be exploited. asm.org

| Transcriptomic Findings in F. graminearum Treated with Edeine B1 | Reference |

| Number of Differentially Expressed Genes (DEGs) | 7,876 DEGs were identified compared to the non-treatment control. asm.org |

| Key Downregulated Pathways | Genes involved in oxidative phosphorylation were significantly downregulated. asm.org |

| Implication | Edeine B1's antifungal effect may involve the suppression of mitochondrial respiration in addition to translation inhibition. asm.org |

Electrophoretic Mobility Shift Assays (EMSA) for Gene-Protein Interactions

The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a widely used technique to study the interactions between proteins and nucleic acids in vitro. nih.govwikipedia.org The assay is based on the principle that a protein-DNA or protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid probe. licorbio.comnih.gov

This technique has been applied to investigate the biosynthesis of edeine. The production of edeine in Brevibacillus brevis is controlled by a biosynthetic gene cluster (BGC). To understand how this cluster is regulated, researchers identified a potential transcriptional regulator, EdeB. To confirm that EdeB directly controls the expression of the edeine BGC, an EMSA was performed. nih.govfrontiersin.org

In this experiment, the promoter region of the edeine BGC was labeled (e.g., with a radioisotope or fluorescent dye) and incubated with purified EdeB protein. The mixture was then subjected to electrophoresis. The results showed that when EdeB was present, the mobility of the promoter DNA was retarded, indicating the formation of a stable EdeB-DNA complex. nih.govfrontiersin.org This finding provided direct evidence that EdeB functions as a transcriptional activator that binds to the edeine BGC promoter to enhance the production of the antibiotic. nih.gov

This compound as a Probe for Fundamental Biological Processes

Beyond its identity as an antibiotic, the specific and potent mechanism of action of this compound makes it an invaluable research tool for probing the fundamental process of protein synthesis. Its ability to precisely stall the ribosome at the initiation stage allows researchers to dissect this complex series of events.

Edeine is widely used as a "universal initiation inhibitor" in in vitro and in vivo translation studies. nih.govnih.gov By adding edeine to a cell-free translation system or to live cells, researchers can specifically block the formation of the initiation complex, effectively synchronizing the ribosomes at a single step. This allows for the study of the factors and conformational changes involved in mRNA binding, initiator tRNA selection, and subunit joining. For example, it can be used to differentiate between cap-dependent and cap-independent initiation mechanisms.

Furthermore, edeine's unique mode of action—inducing the G693-C795 base pair—makes it a probe for the conformational dynamics of the ribosomal P site. researchgate.net Studying how this induced structure affects the binding of other ligands or the action of translational factors provides insight into the flexibility and functional landscape of this critical ribosomal region. Its use in ribosome profiling experiments can help map translation initiation sites with greater precision by causing ribosomes to accumulate at the start codons. nih.gov The universal nature of its target, a conserved rRNA structure, allows these studies to be conducted across a wide range of organisms, from bacteria to eukaryotes, providing comparative insights into the conserved core of the translation machinery. nih.govembopress.org

Elucidating Ribosome Function and Protein Synthesis Mechanisms

This compound is a highly effective inhibitor of protein synthesis, a property that researchers have leveraged to explore the intricate mechanics of the ribosome. It acts as a universal inhibitor, affecting translation initiation in all kingdoms of life nih.gov. Its primary target is the small ribosomal subunit (30S in prokaryotes). nih.govfrontiersin.org

Mechanism of Action: X-ray crystallography studies have revealed that this compound has a single binding site on the small ribosomal subunit, located on the solvent side of the platform and spanning helices h24, h44, and h45. frontiersin.orgresearchgate.net The binding of this compound induces a significant conformational change in the 16S rRNA, forcing the formation of a base pair between the universally conserved nucleotides G693 and C795. nih.govresearchgate.netembopress.org This induced base pair obstructs the path of the messenger RNA (mRNA) and sterically hinders the proper binding of the initiator transfer RNA (tRNA) to the ribosomal P-site. nih.govfrontiersin.orgnih.gov

Specifically, the guanylspermidine moiety at the C-terminus of this compound physically overlaps with the position normally occupied by the anticodon stem-loop of the P-site tRNA. frontiersin.orgresearchgate.net This action competitively blocks the binding of initiator fMet-tRNA, thereby preventing the formation of the 30S pre-initiation complex and the subsequent assembly of a functional 70S ribosome. frontiersin.orgnih.gov

Research Applications:

Mapping the P-site: By observing which nucleotides in the 16S rRNA are protected by this compound binding, researchers can infer the architecture and dynamics of the ribosomal P-site. nih.govembopress.org

Studying Initiation: As a potent inhibitor of the initiation phase, this compound allows scientists to synchronize cellular systems and study the discrete steps leading to the formation of the initiation complex. nih.gov

Investigating Translational Fidelity: Interestingly, in addition to its inhibitory role at the P-site, this compound has been shown to induce translational misreading at the A-site, at levels comparable to the classic misreading antibiotic streptomycin. nih.govresearchgate.net This dual function allows for comparative studies on the mechanisms that ensure translational accuracy.

While the binding site overlaps in bacteria and eukaryotes, this compound adopts a different conformation in the yeast 80S ribosome, binding exclusively in the E-site of the small subunit, which highlights structural differences between prokaryotic and eukaryotic ribosomes. frontiersin.org

Investigating DNA Replication and Repair Pathways

The utility of edeines as research tools extends to the study of DNA metabolism. The compounds exhibit a dose-dependent effect, which allows for the specific inhibition of DNA synthesis without immediately halting protein production. nih.govfrontiersin.org

Mechanism of Action: At low concentrations (less than 15 μg/mL), edeines reversibly inhibit DNA synthesis by constraining the activity of DNA polymerase II and DNA polymerase III. nih.govfrontiersin.org Crucially, at these concentrations, protein synthesis is not significantly affected. nih.govfrontiersin.org This characteristic provides a unique experimental window to study the consequences of stalled DNA replication and the activation of DNA repair pathways without the confounding variable of global protein synthesis inhibition.

Research Applications:

Decoupling DNA and Protein Synthesis: Researchers can use low concentrations of this compound to specifically halt DNA replication, allowing them to study the cellular response, including the activation of stress pathways and cell cycle checkpoints.

Probing Repair Mechanisms: The inhibition of DNA polymerases creates conditions that mimic DNA damage, enabling the study of various repair pathways. These pathways, essential for maintaining genomic integrity, include mechanisms for repairing double-strand breaks like non-homologous end joining (NHEJ) and homology-directed repair (HDR), which rely on DNA synthesis steps that can be inhibited by this compound.

Probing Mitochondrial Respiration Pathways

Recent research has identified Edeine B1, an active isomer, as a potent inhibitor of mitochondrial respiration. asm.orgnih.gov This discovery has opened new avenues for using this compound as a tool to investigate bioenergetics and mitochondrial function, particularly in pathogenic fungi.

Mechanism of Action: In studies on the plant pathogenic fungus Fusarium graminearum, Edeine B1 was found to inhibit mitochondrial respiration, thereby reducing the fungus's virulence. asm.orgnih.gov This inhibition is associated with the widespread downregulation of mitochondrial-related genes. asm.orgnih.gov

Detailed Research Findings:

Transcriptome Analysis: Gene expression studies in F. graminearum treated with Edeine B1 revealed a significant downregulation of genes involved in respiration. asm.org

Specific Gene Targets: Among the affected genes were FGSG_09250, which encodes the NADH dehydrogenase flavoprotein 1 (a component of the electron transport chain's Complex I), and FGSG_07074, which encodes a mitochondrial pyruvate carrier. asm.org

Synergistic Effects: Edeine B1 exhibits synergistic inhibitory effects when used in combination with known Complex I inhibitors, such as rotenone and fenazaquin. nih.gov This finding strongly suggests that Edeine B1's mechanism involves, at least in part, the disruption of Complex I activity within the mitochondrial electron transport chain. nih.gov

These findings establish this compound as a valuable chemical probe for studying the function, regulation, and enzymatic components of the mitochondrial respiratory chain.

Research on Modulating this compound Bioactivity for Scientific Inquiry

To enhance its utility as a research tool, scientists explore ways to modulate the bioactivity of this compound, allowing for greater experimental control and the development of more targeted molecular probes.

Approaches to Alter Specific Biological Effects for Experimental Control

A primary method for controlling the biological effects of this compound in a laboratory setting is the careful titration of its concentration. Due to its distinct mechanisms of action at different dosage levels, researchers can selectively target specific cellular processes.

| Concentration Range | Primary Biological Effect | Cellular Processes Targeted |

| Low (<15 µg/mL) | Inhibition of DNA Polymerase II & III | DNA Replication, DNA Repair |

| High (>150 µg/mL) | Inhibition of Ribosomal P-site Binding | Protein Synthesis Initiation, DNA Synthesis |

This dose-dependent activity allows for a separation-of-function approach. An investigator wishing to study the cellular response to DNA replication stress without halting the synthesis of repair proteins would use a low concentration of this compound. Conversely, to study the stability of existing proteins in the absence of any new synthesis, a high concentration would be employed.

Development of Modified this compound Constructs for Targeted Biochemical and Molecular Studies

While research into modified this compound constructs is an emerging area, the well-defined structure of the molecule provides a clear basis for the rational design of new derivatives for targeted biochemical and molecular studies. The unique structure of this compound, consisting of unconventional amino acids and a C-terminal guanylspermidine moiety, presents multiple sites for chemical modification. frontiersin.org

Potential Modification Strategies:

Modifying the Guanylspermidine Moiety: This part of the molecule is critical for its interaction with the ribosomal P-site. frontiersin.org Altering its structure could fine-tune the affinity of the compound for the ribosome, potentially creating variants with different inhibitory constants (Ki) or even converting the inhibitor into a specific affinity label for cross-linking studies.

Altering the Peptide Backbone: The non-ribosomal peptide backbone could be modified to change the compound's solubility, cell permeability, or stability.

Attaching Reporter Molecules: Conjugating fluorescent dyes or biotin tags to a non-critical position on the this compound molecule could create powerful probes for use in advanced microscopy, pull-down assays, and other molecular biology techniques to visualize and isolate its cellular targets.

The development of such modified constructs would significantly expand the application of this compound as a sophisticated tool for dissecting the complex cellular pathways it influences.

Q & A

Q. What is the structural composition of Edeine B, and how do its non-proteinogenic amino acids contribute to its bioactivity?

this compound is a pentapeptide amide containing glycine, polyamines (e.g., arginine), and four non-proteinogenic amino acids: (S)-β-tyrosine, (S)-β-phenyl-β-alanine, (S)-isoleucine, (S)-2,3-diaminopropionic acid, and the unique (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid (A2ha). The stereochemistry of A2ha, unresolved in synthetic pathways, is critical for its antimicrobial activity. Researchers use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity, while comparative bioassays assess activity against Gram-positive/-negative bacteria and fungi .

Q. What biosynthetic pathways are involved in this compound production in Bacillus brevis Vm4?

this compound is biosynthesized via non-ribosomal peptide synthetases (NRPSs) in Bacillus brevis Vm4. Key steps include the incorporation of A2ha, a component exclusive to edeines. Isotopic labeling (e.g., - or -labeled precursors) and gene knockout studies are used to map enzymatic pathways. Researchers also analyze gene clusters in Bacillus strains to identify regulatory elements affecting yield .

Q. How does this compound inhibit microbial growth at the molecular level?

this compound exhibits dual mechanisms: (1) reversible inhibition of DNA biosynthesis by binding to the replication fork, and (2) disruption of translation via ribosomal subunit targeting. To isolate these effects, researchers use in vitro DNA polymerase assays and ribosome profiling. For example, radiolabeled nucleotide incorporation assays quantify DNA synthesis inhibition, while polysome profiling identifies stalled translation complexes .

Q. What standardized assays are used to evaluate this compound’s antimicrobial efficacy?

Minimum inhibitory concentration (MIC) assays in broth microdilution formats are standard. Researchers test against model organisms like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Zone-of-inhibition disc diffusion assays provide complementary data. Data interpretation requires normalization to controls (e.g., untreated cultures) and statistical validation (e.g., t-tests for significance) .

Advanced Research Questions

Q. What experimental strategies address the stereochemical challenges in synthesizing this compound’s A2ha residue?

The synthesis of (2R,6S,7R)-A2ha remains unresolved. Current approaches include chiral pool synthesis using enantiomerically pure starting materials and enzymatic catalysis with stereospecific ligases. Researchers employ X-ray crystallography to resolve crystal structures of intermediates and circular dichroism (CD) spectroscopy to monitor stereochemical fidelity .

Q. How can researchers distinguish the bioactivity of this compound’s α-isomer from its inactive β-isomer?

The α-isomer’s activity is attributed to the (S)-A2pr-α-amino linkage, while the β-isomer’s inactivity stems from β-amino bonding. High-performance liquid chromatography (HPLC) with chiral columns separates isomers. Bioactivity is validated via comparative growth inhibition assays and molecular docking simulations to assess target binding affinity (e.g., DNA polymerase vs. ribosome) .

Q. What experimental designs resolve contradictions in this compound’s dual inhibition of DNA replication and translation?

To dissect these mechanisms, researchers use time-course experiments with synchronized bacterial cultures. For example, adding this compound at different phases (e.g., lag vs. log phase) and quantifying DNA/RNA/protein synthesis via -thymidine or -uridine incorporation. Conditional gene expression systems (e.g., inducible DNA repair genes) can further isolate replication-specific effects .

Q. How can yield optimization of this compound in bacterial cultures be methodologically approached?

Strategies include:

- Media optimization : Carbon/nitrogen ratio adjustments (e.g., glycerol vs. glucose) and trace element supplementation (e.g., Fe) to enhance NRPS activity.

- Genetic engineering : Overexpression of NRPS genes or deletion of competing pathways (e.g., surfactin synthesis).

- Fed-batch fermentation : Real-time monitoring of pH and dissolved oxygen to maintain optimal production phases. Yield quantification uses LC-MS/MS with internal standards .

Q. What methodologies validate the immunomodulatory effects of this compound observed in murine models?

Researchers use flow cytometry to assess immune cell populations (e.g., T-cell suppression) and cytokine ELISA arrays to measure inflammatory markers (e.g., IL-2, IFN-γ). In vivo models involve this compound administration in LPS-induced sepsis mice, with survival rates and histopathological analysis of lymphoid organs .

Q. How can computational modeling predict this compound derivatives with enhanced selectivity for prokaryotic vs. eukaryotic targets?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations model interactions with bacterial DNA polymerase III vs. human polymerase α. Virtual screening of derivative libraries (e.g., A2ha analogs) prioritizes candidates for synthesis. In vitro toxicity assays on human cell lines (e.g., HEK293) validate selectivity .

Methodological Considerations

- Data Validation : Use triplicate biological replicates and statistical tools (e.g., ANOVA with post-hoc tests) to account for variability in antimicrobial assays .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (e.g., 3R principles) and report approval identifiers in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.